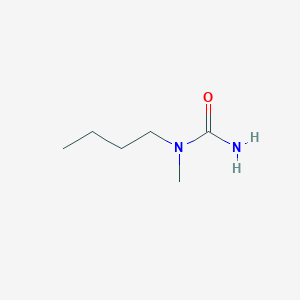
1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH). In the case of “1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid”, it would be a cyclohexane ring with carboxymethyl and carboxylic acid functional groups attached .
Molecular Structure Analysis
The molecular structure of carboxymethyl compounds involves a carboxymethyl group (-CH2-COOH) attached to the parent molecule. In the case of “this compound”, it would involve a cyclohexane ring with the carboxymethyl and carboxylic acid functional groups attached .Chemical Reactions Analysis
Carboxymethyl compounds can undergo a variety of chemical reactions, typically involving the carboxylate group. These can include reactions with bases, acids, or other nucleophiles .Physical And Chemical Properties Analysis
Carboxymethyl compounds, like carboxymethyl cellulose, are known to exhibit properties such as high viscosity, hydrophilicity, and the ability to form gels . They also have strong intermolecular and intramolecular hydrogen bonds .Mecanismo De Acción
The mechanism of action of carboxymethyl compounds would depend on their specific chemical structure and the context in which they are used. For example, carboxymethyl cellulose is known to bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-3-5-14(6-4-2)7-9-15(10-8-14,13(18)19)11-12(16)17/h3-11H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOLBKVUBYHIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(CC1)(CC(=O)O)C(=O)O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576058 |
Source


|
| Record name | 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130065-94-0 |
Source


|
| Record name | 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)carbonyl]-7-methoxy-, (-)-](/img/structure/B162092.png)







